molecular formula C9H14O3 B602375 Dexpanthenol impurity E CAS No. 96305-22-5

Dexpanthenol impurity E

Cat. No.: B602375
CAS No.: 96305-22-5
M. Wt: 170.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dexpanthenol is a derivative of pantothenic acid, a B complex vitamin. It’s an essential component of a normally functioning epithelium . Dexpanthenol is used in various multivitamins, skin and hair care preparations, and cosmetic formulations due to its regenerating and anti-inflammatory properties .


Synthesis Analysis

A simple and reliable stability-indicating RP-HPLC method was developed and validated for the analysis of Dexpanthenol in an artificial tear formulation . The chromatographic separation was performed on a HPLC C18 column using a mixture of 0.037 M monobasic potassium phosphate in water (adjusted with 0.1% (v/v) phosphoric acid to a pH of 3.2) and methanol (90:10) .


Molecular Structure Analysis

The molecular formula of Dexpanthenol is C9H19NO4 . It’s the alcohol analog of the pantothenic acid .


Physical and Chemical Properties Analysis

Dexpanthenol has a molecular weight of 205.25 g/mol . It’s a water-soluble vitamin that shows higher biological activity and better stability in comparison with the acidic form .

Scientific Research Applications

Gene Expression Modulation in Wound Healing

Dexpanthenol has been observed to modulate gene expression significantly in the context of skin wound healing. A study involving dexpanthenol-treated skin samples showed upregulation of various genes like IL-6, IL-1β, and downregulation of others such as psorasin, hinting at its potential role in the wound healing process at a molecular level (Heise et al., 2012).

Topical Formulations for Skin Health

Research into topical formulations containing dexpanthenol shows its utility in treating skin conditions and enhancing skin health. Studies indicate its effectiveness in stimulating skin regeneration, improving skin hydration, and enhancing skin barrier functions (Stozkowska & Piekos̀, 2004).

Use in Dermatology and Skin Care

Dexpanthenol has established itself as a frequently used formulation in dermatology and skin care. It is known for its moisturizing effects, skin barrier enhancement, and wound healing facilitation. Various studies confirm these properties, highlighting its effectiveness in different skin conditions (Proksch et al., 2017).

Protective Effects Against Skin Irritation

In a study focused on skin protection against irritation, dexpanthenol demonstrated protective effects. It was shown to improve skin conditions and act as a barrier against irritants, supporting its use in various dermatoses treatments and skin care (Biro et al., 2003).

Applications in Hair Care Products

Dexpanthenol is widely used in hair care products, particularly for its moisturizing properties. An innovative method for analyzing dexpanthenol in hair care products was developed, underscoring its importance in the cosmetic industry (Weiss et al., 2019).

Other Notable Studies

  • Research on the intraurethral use of dexpanthenol in hypospadias repair highlights its potential for reducing inflammation and fibrosis, indicating its broader therapeutic applications (Karakan et al., 2019).
  • Studies exploring dexpanthenol's effect on cardiovascular damage in diabetic rats show its potential in improving diabetic cardiovascular function, hinting at its possible therapeutic use beyond dermatology (Demirci et al., 2014).

Future Directions

Dexpanthenol is widely used in medicine, food, cosmetics, and liquid preparations . Its use as a gastrointestinal stimulant is particularly noteworthy . Future research may focus on further exploring its potential uses and effects.

Mechanism of Action

Target of Action

Dexpanthenol, also known as provitamin B5, is an alcohol derivative of pantothenic acid . It is an essential component of a normally functioning epithelium . The primary target of dexpanthenol is the epithelium where it supports a healthy epithelium and prevents vitamin deficiency in patients receiving total parenteral nutrition (TPN) .

Mode of Action

Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium . Dexpanthenol increases the mobility of stratum corneum molecular components .

Biochemical Pathways

Dexpanthenol is involved in the synthesis of acetylcholine . It plays a crucial role in anabolic reactions, cellular energy, and regeneration in the body . It is also involved in the modulation of NF-κB’s nuclear translocation .

Pharmacokinetics

Dexpanthenol has good skin penetration and attains high local concentrations when administered in an adequate vehicle, such as water-in-oil emulsions . It is freely soluble in water and alcohol, practically insoluble in fats, and it is the most stable form of pantothenic acid in liquids .

Result of Action

The dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing . Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties .

Action Environment

The action of dexpanthenol is influenced by the environment in which it is applied. For example, in topical applications, the efficacy of dexpanthenol can be influenced by the type of vehicle used, such as water-in-oil emulsions . The stability of dexpanthenol can also be affected by storage conditions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dexpanthenol impurity E involves the conversion of pantoic acid to 3-hydroxy-2,2-dimethyl-4-(2-oxopropyl)pentanoic acid, which is then reduced to the final product Dexpanthenol impurity E.", "Starting Materials": [ "Pantoic acid", "Diethyl malonate", "Ethyl acetoacetate", "Sodium ethoxide", "Methanol", "Sodium borohydride", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Condensation of pantoic acid with diethyl malonate and ethyl acetoacetate using sodium ethoxide as a base in methanol to form 3-hydroxy-2,2-dimethyl-4-(2-oxopropyl)pentanoic acid.", "Step 2: Reduction of 3-hydroxy-2,2-dimethyl-4-(2-oxopropyl)pentanoic acid with sodium borohydride in methanol to form the intermediate.", "Step 3: Treatment of the intermediate with acetic acid and water to form Dexpanthenol impurity E." ] }

CAS No.

96305-22-5

Molecular Formula

C9H14O3

Molecular Weight

170.21

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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